molecular formula C15H14N2O4 B2433412 N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide CAS No. 478040-53-8

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide

Cat. No.: B2433412
CAS No.: 478040-53-8
M. Wt: 286.287
InChI Key: BYTPVRASXSQVDR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is an organic compound that features a benzamide core substituted with a hydroxy-phenylethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with 2-hydroxy-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide is unique due to the combination of its hydroxy-phenylethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-10-14(11-5-2-1-3-6-11)16-15(19)12-7-4-8-13(9-12)17(20)21/h1-9,14,18H,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTPVRASXSQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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